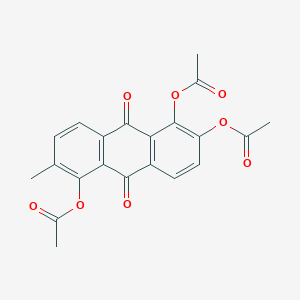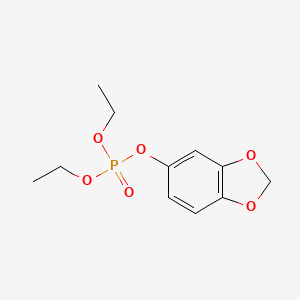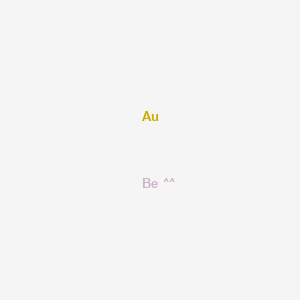
Beryllium--gold (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–gold (1/1) is a compound consisting of beryllium and gold in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is a lightweight, brittle metal with a high melting point, while gold is a dense, malleable metal known for its conductivity and resistance to corrosion. The combination of these two metals results in a compound with distinct characteristics that can be leveraged for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beryllium–gold (1/1) can be achieved through various synthetic routes. One common method involves the deposition of beryllium and gold onto a substrate using ion-beam sputtering deposition. This technique involves the alternation of deposition and partial sputtering of nanosized metal layers, resulting in thin films of beryllium and gold . Another method includes the chemical preparation of supported bimetallic catalysts, where beryllium and gold nanoparticles are deposited onto a support from an aqueous phase, followed by thermal or chemical reduction .
Industrial Production Methods: In industrial settings, the production of beryllium–gold (1/1) may involve large-scale synthesis techniques such as chemical vapor deposition or physical vapor deposition. These methods allow for the controlled deposition of beryllium and gold onto various substrates, resulting in high-purity and well-defined bimetallic films. The choice of method depends on the desired properties of the final product and the specific application requirements.
Chemical Reactions Analysis
Types of Reactions: Beryllium–gold (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Beryllium, when exposed to air, forms a protective oxide layer (BeO) that prevents further oxidation . In the presence of acids, beryllium can dissolve, forming beryllium ions and hydrogen gas . Gold, on the other hand, is resistant to oxidation and corrosion but can participate in reduction reactions.
Common Reagents and Conditions: Common reagents used in the reactions of beryllium–gold (1/1) include acids such as hydrochloric acid, sulfuric acid, and nitric acid for beryllium dissolution . For reduction reactions, reducing agents such as hydrogen gas or chemical reductants can be employed. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of beryllium–gold (1/1) depend on the specific reaction conditions. For example, the oxidation of beryllium results in the formation of beryllium oxide (BeO), while the dissolution in acids produces beryllium ions (Be²⁺) and hydrogen gas (H₂) . Gold remains largely unreactive under similar conditions, maintaining its metallic state.
Scientific Research Applications
Beryllium–gold (1/1) has several scientific research applications due to its unique properties. In materials science, it is used to create thin films with enhanced electrical and optical characteristics . These films are employed in various electronic devices and sensors. In chemistry, beryllium–gold (1/1) serves as a catalyst in certain reactions, leveraging the catalytic properties of both metals . In the field of medicine, beryllium–gold (1/1) is explored for its potential use in diagnostic imaging and therapeutic applications due to its biocompatibility and unique interaction with biological tissues . Additionally, the compound finds applications in the aerospace industry, where its lightweight and high-strength properties are advantageous for structural components .
Mechanism of Action
The mechanism of action of beryllium–gold (1/1) involves the interaction of beryllium and gold at the molecular level. Beryllium forms a protective oxide layer that enhances the compound’s stability, while gold contributes to its conductivity and resistance to corrosion . The combination of these properties results in a compound that can effectively participate in catalytic reactions, electronic applications, and biomedical uses. The molecular targets and pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
Beryllium–gold (1/1) can be compared with other bimetallic compounds such as beryllium–silver (1/1) and beryllium–platinum (1/1). While all these compounds share the presence of beryllium, the choice of the second metal significantly influences their properties and applications. For instance, beryllium–silver (1/1) may exhibit different catalytic properties compared to beryllium–gold (1/1) due to the distinct chemical behavior of silver . Similarly, beryllium–platinum (1/1) may offer enhanced stability and catalytic activity in certain reactions . The uniqueness of beryllium–gold (1/1) lies in its combination of lightweight, high-strength beryllium with the conductive and corrosion-resistant properties of gold, making it suitable for specialized applications in electronics, catalysis, and biomedicine .
Properties
CAS No. |
12044-69-8 |
|---|---|
Molecular Formula |
AuBe |
Molecular Weight |
205.97875 g/mol |
IUPAC Name |
beryllium;gold |
InChI |
InChI=1S/Au.Be |
InChI Key |
HOHAQBNFPZHTJB-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)


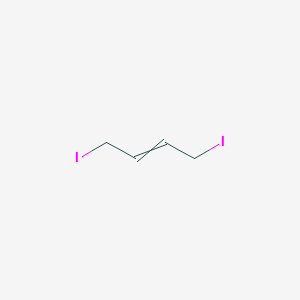
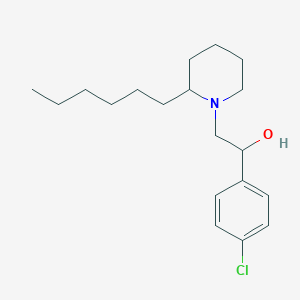
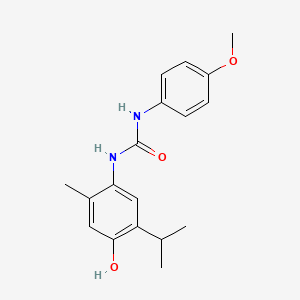
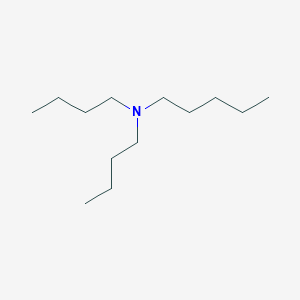
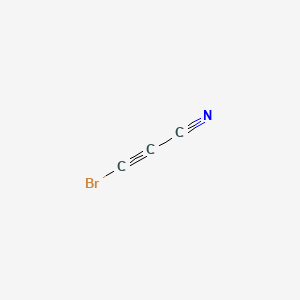
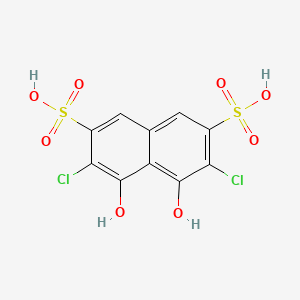

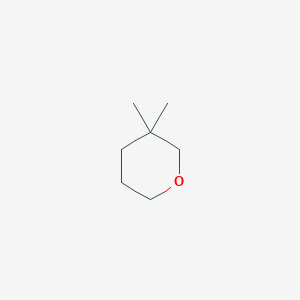
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
